5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one
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Overview
Description
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is a heterocyclic compound that combines several bioactive moieties, including benzothiazole, furan, and pyrrole. These structural elements are known for their significant biological activities, making this compound a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one typically involves multi-step reactions starting from commercially available precursors. One common approach is the condensation of 2-aminobenzothiazole with furan-2-carbaldehyde, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsaqueous or organic solvents, room temperature to reflux.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsanhydrous solvents, low to moderate temperatures.
Substitution: Alkyl halides, acyl chlorides; conditionsorganic solvents, catalysts like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-tumor, antibacterial, and antiviral activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Known for its pharmacological activities and used as a precursor in the synthesis of various heterocyclic compounds.
Benzofuran derivatives: Exhibiting strong biological activities such as anti-tumor and antiviral properties.
Benzoxazole derivatives: Used in medicinal chemistry for their potential therapeutic applications.
Uniqueness
5-amino-4-(benzo[d]thiazol-2-yl)-1-(furan-2-ylmethyl)-1H-pyrrol-3(2H)-one is unique due to its combination of benzothiazole, furan, and pyrrole moieties, which confer a wide range of biological activities and make it a versatile compound for various scientific research applications.
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1-(furan-2-ylmethyl)-5-imino-2H-pyrrol-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-15-14(16-18-11-5-1-2-6-13(11)22-16)12(20)9-19(15)8-10-4-3-7-21-10/h1-7,17,20H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDWEWMNDMZHCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=N)N1CC2=CC=CO2)C3=NC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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